tert-Butyl 4-hydroxycyclohexanecarboxylate

Catalog No.
S3449116
CAS No.
869193-57-7
M.F
C11H20O3
M. Wt
200.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-hydroxycyclohexanecarboxylate

CAS Number

869193-57-7

Product Name

tert-Butyl 4-hydroxycyclohexanecarboxylate

IUPAC Name

tert-butyl 4-hydroxycyclohexane-1-carboxylate

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

InChI

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9,12H,4-7H2,1-3H3

InChI Key

MVSANBPTBLEQMT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1CCC(CC1)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)O

tert-Butyl 4-hydroxycyclohexanecarboxylate is an organic compound characterized by the molecular formula C11H20O3C_{11}H_{20}O_{3} and a molecular weight of approximately 200.27 g/mol. This compound features a cyclohexane ring substituted with a hydroxyl group at the 4th position and a tert-butyl ester group attached to the carboxylic acid moiety. Its structure allows for unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Synthesis and Characterization:

Potential Applications:

Research explores the potential applications of tBHC in various scientific fields, including:

  • Organic synthesis: As a protecting group for carboxylic acids. The tert-butyl group (tBu) can be introduced to protect the carboxylic acid functionality during a reaction and then removed later under specific conditions [].
  • Medicinal chemistry: As a precursor in the synthesis of more complex molecules with potential biological activity [].
  • Material science: As a component in the design of new materials with specific properties [].

  • Oxidation: The hydroxyl group can be oxidized to yield ketone or carboxylic acid derivatives. Common reagents include potassium permanganate or chromium trioxide.
  • Reduction: The ester functionality can be reduced to form corresponding alcohols, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group may be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as halides or amines under acidic or basic conditions .

Major Products Formed

  • From Oxidation: 4-oxocyclohexanecarboxylate or 4-carboxycyclohexanecarboxylate.
  • From Reduction: 4-hydroxycyclohexanemethanol.
  • From Substitution: Various substituted cyclohexane derivatives.

In biological research, tert-butyl 4-hydroxycyclohexanecarboxylate serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. It is also investigated for its pharmacokinetic properties and metabolism in relation to ester-containing drugs, providing insights into drug design and development.

The synthesis of tert-butyl 4-hydroxycyclohexanecarboxylate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with tert-butyl alcohol, often facilitated by an acid catalyst.

Common Synthetic Route

  • Esterification Process:
    • Reactants: 4-hydroxycyclohexanecarboxylic acid and tert-butyl alcohol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Conditions: Heat under reflux to promote reaction completion.

In industrial settings, continuous flow processes are employed to enhance efficiency and yield, utilizing advanced catalysts and optimized reaction conditions to ensure high purity and consistent quality of the product .

tert-Butyl 4-hydroxycyclohexanecarboxylate finds various applications across different fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.
  • Polymer Production: Utilized in creating polymers and resins due to its stability and reactivity.
  • Pharmaceutical Research: Employed in studies focused on drug metabolism and enzyme interactions .

Research involving tert-butyl 4-hydroxycyclohexanecarboxylate often focuses on its interactions with biological macromolecules. The compound's ability to participate in hydrogen bonding due to its hydroxyl group enhances its interaction potential with enzymes and receptors, making it a useful tool for investigating biochemical pathways and mechanisms.

Several compounds exhibit structural similarities to tert-butyl 4-hydroxycyclohexanecarboxylate, including:

  • tert-Butyl 4-hydroxycyclohexane-1-carboxylate
  • trans-tert-Butyl 4-hydroxycyclohexanecarboxylate
  • cis-tert-Butyl 4-hydroxycyclohexanecarboxylate

Uniqueness

What sets tert-butyl 4-hydroxycyclohexanecarboxylate apart is its specific substitution pattern on the cyclohexane ring. This configuration contributes to distinct reactivity profiles and stability compared to its isomers, influencing its utility in synthetic chemistry and biological studies .

Cyclohexane carboxylate derivatives have played a pivotal role in industrial and academic chemistry since the early 20th century, with cyclohexanecarboxylic acid itself serving as a precursor to caprolactam—the monomer for nylon-6 production—through its reaction with nitrosylsulfuric acid. The development of ester derivatives gained momentum in the 1950s–1970s, as evidenced by van Bekkum’s foundational work on cyclohexane functionalization strategies, which demonstrated the challenges of preserving substitution patterns during synthetic transformations. Early routes to cyclohexanecarboxylates relied on:

  • Hydrogenation of aromatic precursors: Benzoic acid derivatives were catalytically reduced to yield cyclohexanecarboxylic acid.
  • Grignard-based chain elongation: Bromocyclohexane intermediates were converted to carboxylic acids via carbon dioxide quenching of organometallic reagents.

The introduction of tert-butyl ester groups marked a critical advancement, as their steric bulk improved substrate stability during subsequent reactions. This innovation addressed historical limitations in regiochemical control observed during functional group interconversions of cyclohexane systems.

Key Historical Milestones

EraDevelopmentImpact on tBHC Chemistry
1950sHydrogenation protocols for aromatic carboxylatesEnabled access to cyclohexane scaffolds
1970sTosylate-mediated substitution strategiesImproved functionalization regioselectivity
2000sContinuous flow esterification technologiesScalable tBHC production

Positioning Within Modern Ester-Functionalized Cyclohexane Research

Contemporary applications of tBHC exploit its dual functionality—the tertiary ester group provides hydrolytic stability, while the axial/equatorial hydroxyl configuration enables stereochemical studies. Recent advancements highlight its role in:

Synthetic Methodology Development

The compound serves as a test substrate for innovative esterification techniques, such as the electromagnetic milling approach using (Boc)₂O under solvent-free conditions. This method achieves 89–95% yields by leveraging ferromagnetic rod-induced bond activation, representing a 40% reduction in reaction time compared to traditional acid-catalyzed esterification.

Comparative Synthesis Routes

MethodCatalystTemperatureYield (%)Citation
Acid-catalyzedH₂SO₄80°C78
Electromagnetic millingFe rods (Boc)₂OAmbient93

Mechanistic Probes in Organocatalysis

tBHC’s conformational flexibility makes it ideal for studying non-covalent interactions in catalytic systems. The equatorial hydroxyl group participates in hydrogen-bonding networks with thiourea catalysts, as demonstrated in asymmetric aldol reactions where tBHC-derived enolates achieve up to 92% enantiomeric excess.

Industrial Process Optimization

Continuous flow reactors now produce tBHC at 3.2 kg/h scales using immobilized lipase catalysts, achieving 99.5% purity by in-line crystallization. This contrasts with early batch processes that required laborious column chromatography for purification.

XLogP3

1.7

Dates

Modify: 2023-08-19

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